5,5'-Methylenedisalicylic acid

Description

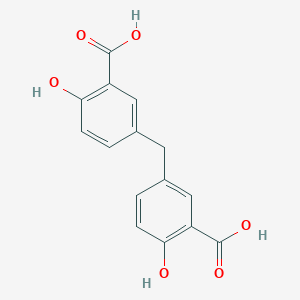

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQFKVGACKJIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074481 | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-25-8 | |

| Record name | 5,5′-Methylenedisalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Methylenedisalicyclic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5'-Methylenedisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenedi(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,5'-Methylenedisalicylic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 122-25-8

This technical guide provides an in-depth overview of 5,5'-Methylenedisalicylic acid (MDSA), a molecule of significant interest in pharmaceutical research and development. This document consolidates its core chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action in relevant biological pathways.

Core Properties and Specifications

This compound is a dimeric derivative of salicylic acid. Its chemical structure consists of two salicylic acid units linked by a methylene bridge at the 5 and 5' positions. This arrangement confers specific chemical and biological properties that are the subject of ongoing research.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, compiled from various sources.

| Identifier | Value | Source(s) |

| CAS Number | 122-25-8 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 288.25 g/mol | [2][6][3][5] |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [1] |

| Synonyms | 3,3'-Methylenebis[6-hydroxybenzoic acid], 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid, Methylenebis(salicylic acid) | [2][7] |

| InChI Key | JWQFKVGACKJIAV-UHFFFAOYSA-N | [1][7][8] |

| SMILES | OC(=O)C1=CC(CC2=CC=C(O)C(=C2)C(O)=O)=CC=C1O | [1] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Cream or white powder/wedge-like crystals | [1][2][6][5] |

| Melting Point | 232-242 °C (decomposes around 238 °C) | [1][2][6][4][5][9] |

| Boiling Point | ~350.49 °C (rough estimate) | [6][5] |

| pKa | 2.94 ± 0.10 (Predicted) | [6][3] |

| Solubility | Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether. | [2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, based on available literature.

Synthesis of this compound

Method 1: Sulfuric Acid Catalysis

This is a traditional method for the preparation of MDSA.[2]

-

Reactants : Salicylic acid and formaldehyde.

-

Catalyst : Sulfuric acid.

-

Procedure :

-

Dissolve salicylic acid in a suitable solvent.

-

Add formaldehyde to the solution.

-

Carefully add concentrated sulfuric acid as a catalyst.

-

The reaction mixture is typically heated to drive the condensation reaction.

-

The product, this compound, precipitates from the solution and can be collected by filtration.

-

Method 2: p-Toluenesulfonic Acid Catalysis

This method is presented as a more environmentally friendly alternative, avoiding the use of sulfuric acid.[10]

-

Reactants : Salicylic acid and paraformaldehyde.

-

Catalyst : p-Toluenesulfonic acid (p-TSA).

-

Solvent : Water.

-

Procedure :

-

Combine salicylic acid and paraformaldehyde in water. The suggested molar ratio of salicylic acid to paraformaldehyde is between 1:0.7 and 1:1.[10]

-

Add p-toluenesulfonic acid as a catalyst. The amount of catalyst used is typically between 0.01 and 0.10 molar equivalents relative to salicylic acid.[10]

-

The amount of water used as a solvent is 2 to 3 times the weight of the salicylic acid.[10]

-

Heat the reaction mixture to a temperature of 95-100 °C.[10]

-

Upon completion of the reaction, the product is isolated. This method is noted for generating less waste liquid.[10]

-

Purification

Crystallization is a common method for the purification of this compound.[6][3]

-

Solvents : Suitable solvent systems for crystallization include acetone/benzene or chloroform/methanol.[6][3]

-

Procedure :

-

Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

-

Allow the solution to cool slowly, promoting the formation of crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound.[8]

-

Mode : Reverse-phase (RP) HPLC.[8]

-

Mobile Phase : A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]

-

Column : A C18 or other suitable reverse-phase column can be used.[8]

-

Detection : UV detection is appropriate, given the aromatic nature of the compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic peaks for the functional groups present.[1][4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.[12][13]

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of bacterial signaling pathways, highlighting its potential as a lead compound for the development of new anti-infective agents.

Inhibition of Stp1 Phosphatase in Staphylococcus aureus

Research has shown that MDSA can inhibit the Ser/Thr phosphatase Stp1 in Staphylococcus aureus.[14] This inhibition leads to an increase in the phosphorylation of the global transcriptional regulators SarA and MgrA.[14] These regulators play a crucial role in controlling virulence, antibiotic resistance, and autolysis in S. aureus.[14] By targeting Stp1, MDSA can disrupt these critical regulatory networks, potentially reducing the pathogenicity of the bacterium. The reported IC₅₀ value for the inhibition of Stp1 by MDSA is 9.68 ± 0.52 μM.[14]

Caption: MDSA inhibits Stp1, leading to increased SarA/MgrA phosphorylation and altered virulence.

Inhibition of CppA Phosphatase in Chlamydia trachomatis

Derivatives of this compound have been synthesized and investigated as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis.[15] This suggests that the core MDSA scaffold can be chemically modified to target specific bacterial enzymes, opening avenues for the development of novel antibacterial agents against this pathogen.[15]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of MDSA, and a logical flow for its application in drug discovery.

Caption: A general workflow for the synthesis, purification, and analysis of MDSA.

Caption: Logical progression for developing MDSA derivatives as potential drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][16] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9][17] Work should be conducted in a well-ventilated area or under a fume hood.[17] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][17][18]

References

- 1. This compound, 95% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [drugfuture.com]

- 3. This compound | 122-25-8 [chemicalbook.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | 122-25-8 [amp.chemicalbook.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]

- 11. This compound(122-25-8) IR Spectrum [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 5-Methylsalicylic acid(89-56-5) 1H NMR [m.chemicalbook.com]

- 14. This compound (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

5,5'-Methylenedisalicylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key experimental protocols related to 5,5'-Methylenedisalicylic acid. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, microbiology, and drug development.

Core Molecular and Physical Properties

This compound is a dicarboxylic acid derivative of diphenylmethane. Its chemical structure consists of two salicylic acid moieties linked by a methylene bridge at the 5 and 5' positions. This unique structure underpins its chemical and biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.25 g/mol | [1] |

| CAS Registry Number | 122-25-8 | [1] |

| Appearance | White to cream-colored crystalline powder | [2] |

| Melting Point | 235-242 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. | [1][2] |

| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [2] |

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Traditional Synthesis

A historical method for the preparation of this compound involves the reaction of salicylic acid with formaldehyde in the presence of sulfuric acid.

Materials:

-

Salicylic acid

-

Formaldehyde (formalin solution)

-

Concentrated sulfuric acid

-

Water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve salicylic acid in water.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Gradually add formaldehyde solution to the reaction mixture.

-

Heat the mixture to 100°C under a nitrogen atmosphere and maintain stirring for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with water, and dried.

Method 2: Modern Synthesis using p-Toluenesulfonic Acid Catalyst

This method offers a more environmentally friendly approach by using a solid acid catalyst and water as the solvent, reducing the generation of acidic waste.

Materials:

-

Salicylic acid

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TSA)

-

Water

-

Reaction vessel with reflux condenser, stirring, and heating capabilities

-

Filtration apparatus

Procedure:

-

Combine salicylic acid, paraformaldehyde, and p-toluenesulfonic acid in a reaction vessel.

-

Add water to the mixture (approximately 2-3 times the weight of salicylic acid).[4]

-

Heat the reaction mixture to 95-100°C with constant stirring.[4]

-

Maintain the reaction at this temperature under reflux for the desired time.

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

Biological Activity Evaluation

1. Stp1 Phosphatase Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on the activity of the Ser/Thr phosphatase Stp1 from Staphylococcus aureus.

Materials:

-

Purified Stp1 enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound solutions to the respective wells.

-

Add the purified Stp1 enzyme to each well containing the compound. Include a positive control (enzyme without inhibitor) and a negative control (compound without enzyme).

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the phosphatase reaction by adding the pNPP substrate to all wells.

-

Incubate for a further period (e.g., 15-60 minutes) to allow for substrate conversion.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Materials:

-

Staphylococcus aureus culture

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on mammalian cells.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the old medium with the medium containing the diluted compound. Include a vehicle control (cells treated with the solvent used for the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Biological Role and Signaling Pathway

This compound has been identified as an inhibitor of the Ser/Thr phosphatase Stp1 in Staphylococcus aureus. Stp1 is a key enzyme that dephosphorylates and thereby modulates the activity of global transcriptional regulators such as SarA and MgrA. By inhibiting Stp1, this compound leads to the hyperphosphorylation of these regulators, which in turn affects the expression of virulence factors and contributes to a reduction in the pathogenicity of S. aureus.

Caption: Inhibition of Stp1 by this compound.

Conclusion

This technical guide provides essential information on this compound, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The summarized data and methodologies are intended to facilitate further research and development of this compound and its derivatives for potential therapeutic applications, particularly in the context of antibacterial drug discovery.

References

An In-depth Technical Guide to the Solubility of 5,5'-Methylenedisalicylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 5,5'-Methylenedisalicylic Acid

This compound is a white crystalline powder.[1] Its solubility is largely dictated by the polarity of the solvent. Based on available data, the qualitative solubility of MDSA in a range of common organic solvents is summarized in the table below.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Freely Soluble[2] |

| Ethanol | Freely Soluble[2] | |

| Glacial Acetic Acid | Freely Soluble[2] | |

| Polar Aprotic Solvents | Acetone | Freely Soluble[2] |

| Ether | Freely Soluble[2] | |

| Non-Polar Solvents | Benzene | Practically Insoluble[2] |

| Chloroform | Practically Insoluble[2] | |

| Carbon Disulfide | Practically Insoluble[2] | |

| Petroleum Ether | Practically Insoluble[2] | |

| Aqueous | Hot Water | Very Slightly Soluble[2] |

| Water | Insoluble[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a gravimetric method is recommended. This method is straightforward and reliable for determining the concentration of a solute in a saturated solution.

2.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dishes (pre-weighed)

-

Drying oven

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, the concentration of the solution can be measured until two consecutive measurements show the same value, confirming saturation.[4]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter of a compatible material to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the evaporating dish and the solution.

-

Carefully evaporate the solvent under a fume hood or in a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the MDSA.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of MDSA (approximately 238°C) until a constant weight is achieved.[2]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

2.3. Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent. The following calculations can be used:

-

Weight of the solute (MDSA): (Weight of dish + dry residue) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry residue)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 5,5'-Methylenedisalicylic Acid from Salicylic Acid and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid is a molecule of significant interest in various fields, including pharmaceuticals and polymer chemistry. Its structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold for the development of novel therapeutic agents and specialized polymers.[1] This guide provides a comprehensive overview of the synthesis of this compound from salicylic acid and formaldehyde, focusing on the underlying reaction mechanism, detailed experimental protocols, and key process parameters.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from salicylic acid and formaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction.[2][3] This class of reactions is fundamental in aromatic chemistry and involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[3][4]

The overall reaction is as follows:

2 Salicylic Acid + Formaldehyde → this compound + H₂O

The key steps of the mechanism are:

-

Formation of the Electrophile: In the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), formaldehyde is protonated to form a highly reactive carbocation, which acts as the electrophile.

-

Nucleophilic Attack: The electron-rich aromatic ring of salicylic acid acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This attack is directed to the position para to the hydroxyl group and meta to the carboxylic acid group, due to the directing effects of these substituents.

-

Intermediate Formation: This attack forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[3] The aromaticity of the ring is temporarily disrupted in this step.

-

Deprotonation and Aromatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

-

Second Substitution: The resulting intermediate, a hydroxymethyl-salicylic acid, is then activated for a second electrophilic aromatic substitution with another molecule of salicylic acid to form the final this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are two representative protocols utilizing different acid catalysts.

Protocol 1: Sulfuric Acid Catalysis

This traditional method employs concentrated sulfuric acid as the catalyst.

Materials:

-

Salicylic Acid

-

Paraformaldehyde

-

Concentrated Sulfuric Acid

-

Sodium Naphthalenesulfonate (optional, as a surfactant)

-

Water

-

Acetone

-

Benzene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine salicylic acid, paraformaldehyde, sodium naphthalenesulfonate (if used), and water.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture.

-

Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and maintain stirring for 8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the crude product in an oven at 60°C.

-

Purification: Purify the crude this compound by recrystallization from a mixture of acetone and benzene.[5]

Protocol 2: p-Toluenesulfonic Acid Catalysis

This method utilizes p-toluenesulfonic acid (p-TSA) as a less corrosive and more environmentally benign catalyst compared to sulfuric acid.[6]

Materials:

-

Salicylic Acid

-

Paraformaldehyde

-

p-Toluenesulfonic Acid (p-TSA)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add salicylic acid, paraformaldehyde, p-toluenesulfonic acid, and water.[6]

-

Reaction: Heat the mixture to 100°C and reflux for 20 hours with stirring.[6]

-

Work-up and Filtration: After cooling, the solid product is collected by filtration.

-

Washing: Wash the collected solid with water.[6]

-

Drying: Dry the purified product in an oven at 60°C for 20 hours to obtain this compound with a purity of over 99%.[6]

Data Presentation: Reaction Parameters and Yields

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported methods.

Table 1: Sulfuric Acid Catalyzed Synthesis Parameters

| Parameter | Value | Reference |

| Salicylic Acid | 270 g | [6] |

| Paraformaldehyde | 41.09 g | [6] |

| Sulfuric Acid | 112 g | [6] |

| Water | 354.6 g | [6] |

| Temperature | 100 °C | [6] |

| Reaction Time | 8 hours | [6] |

| Atmosphere | Nitrogen | [6] |

Table 2: p-Toluenesulfonic Acid Catalyzed Synthesis Parameters

| Parameter | Value | Reference |

| Salicylic Acid | 27.62 g (0.2 mol) | [6] |

| Paraformaldehyde | 6.4 g (0.2 mol) | [6] |

| p-Toluenesulfonic Acid | 1.9 g (0.01 mol) | [6] |

| Water | 40 g | [6] |

| Temperature | 100 °C (Reflux) | [6] |

| Reaction Time | 20 hours | [6] |

| Yield | 27.71 g | [6] |

| Purity | 99.04% | [6] |

Table 3: Optimized Conditions for p-TSA Catalysis

| Parameter | Optimal Range | Reference |

| Salicylic Acid : Paraformaldehyde (molar ratio) | 1 : 0.7 to 1 : 1 | [6] |

| p-TSA to Salicylic Acid (molar ratio) | 0.01 to 0.10 | [6] |

| Water to Salicylic Acid (weight ratio) | 2 to 3 | [6] |

| Reaction Temperature | 95 - 100 °C | [6] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from salicylic acid and formaldehyde is a well-established yet adaptable process. The choice of acid catalyst, reaction time, and temperature significantly influences the yield and purity of the final product. The use of p-toluenesulfonic acid offers a more environmentally friendly alternative to traditional sulfuric acid catalysis. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably synthesize this valuable compound for further applications in drug development and materials science.

References

- 1. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound [drugfuture.com]

- 6. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 5,5'-Methylenedisalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for 5,5'-Methylenedisalicylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following NMR data are predicted based on the chemical structure and typical shift values. Experimental values may vary based on solvent and instrument conditions.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~11.0 - 13.0 (broad s, 2H) | Carboxylic acid (-COOH) | ~172.5 | Carboxylic acid (-C=O) |

| ~9.0 - 10.0 (broad s, 2H) | Phenolic hydroxyl (-OH) | ~161.0 | Aromatic C-OH |

| ~7.8 (d, 2H) | Aromatic C-H (ortho to -COOH) | ~134.0 | Aromatic C-H |

| ~7.4 (dd, 2H) | Aromatic C-H (meta to -COOH) | ~130.5 | Aromatic C-H |

| ~6.9 (d, 2H) | Aromatic C-H (ortho to -OH) | ~128.0 | Aromatic C-C (ipso) |

| ~3.9 (s, 2H) | Methylene bridge (-CH₂-) | ~117.0 | Aromatic C-H |

| ~40.0 | Methylene bridge (-CH₂-) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 3200 - 2500 | O-H stretch (Carboxylic acid) | Strong, Broad |

| 3200 - 3600 | O-H stretch (Phenol) | Broad |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium |

| 2950 - 2850 | C-H stretch (Aliphatic -CH₂-) | Medium |

| 1725 - 1700 | C=O stretch (Carboxylic acid) | Strong |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium-Strong |

| 1300 - 1000 | C-O stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| 288.06 | [M]⁺ (Molecular Ion) |

| 270.05 | [M - H₂O]⁺ |

| 244.07 | [M - CO₂]⁺ |

| 151.04 | [C₈H₇O₃]⁺ (Fragment from cleavage of methylene bridge) |

| 138.03 | [C₇H₆O₃]⁺ (Salicylic acid fragment) |

| 121.03 | [C₇H₅O₂]⁺ (Fragment from loss of -OH from salicylic acid fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, to a concentration of 5-10 mg/mL. The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is run with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An alternative method involves preparing a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

2.3 Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualized Workflow

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of salicylic acid with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The following diagram illustrates the general experimental workflow.

Caption: Synthesis workflow for this compound.

References

Potential applications of 5,5'-Methylenedisalicylic acid in polymer chemistry

An In-depth Technical Guide to the Potential Applications of 5,5'-Methylenedisalicylic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique aromatic dicarboxylic acid with a molecular formula of C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1][2] Its structure, featuring two salicylic acid moieties linked by a methylene bridge, presents intriguing possibilities for its application in polymer chemistry. The presence of both carboxylic acid and hydroxyl functional groups allows it to act as a versatile monomer in the synthesis of various polymers, including polyesters, polyamides, and polyanhydrides. Furthermore, its structural similarity to other bis-phenolic compounds suggests potential utility as a crosslinking agent or a component in epoxy resin formulations.

This technical guide provides a comprehensive overview of the potential applications of this compound in polymer chemistry, drawing upon existing knowledge of similar monomers to propose synthetic routes and predict polymer properties. While direct experimental data for polymers derived from this compound is limited in publicly available literature, this guide extrapolates from established principles and related research to offer valuable insights for researchers and developers in the field.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 122-25-8 | [2] |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.25 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Decomposes at 238°C | [2] |

| Solubility | Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether. | [2] |

Potential Polymer Synthesis Applications

The difunctional nature of this compound, possessing two carboxylic acid groups and two hydroxyl groups, makes it a prime candidate for various polycondensation reactions.

Polyesters

This compound can be used as a diacid monomer to synthesize aromatic polyesters through esterification with various diols. The resulting polyesters are expected to exhibit high thermal stability and mechanical strength due to the rigid aromatic backbone.

-

Monomer and Catalyst Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, equimolar amounts of this compound and a selected diol (e.g., ethylene glycol, 1,4-butanediol) are added. A catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (typically 0.01-0.1 mol% based on the diacid), is also introduced.

-

Esterification: The mixture is heated under a slow stream of nitrogen to a temperature of 180-220°C with continuous stirring. The water formed during the esterification reaction is distilled off. This stage is typically continued for 2-4 hours.

-

Polycondensation: After the initial esterification, the temperature is gradually raised to 250-280°C, and a vacuum (typically below 1 mmHg) is applied. The viscosity of the reaction mixture will increase as the polymerization proceeds. This stage is continued for 3-6 hours or until the desired molecular weight is achieved.

-

Polymer Isolation: The resulting polyester is then cooled to room temperature and can be isolated by dissolving the product in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum.

Caption: Workflow for melt condensation polymerization of polyesters.

Expected Properties of Polyesters from this compound (Analogous Systems):

| Property | Expected Range |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Melting Temperature (Tm) | 280 - 400 °C |

| Tensile Strength | 50 - 100 MPa |

| Young's Modulus | 2 - 5 GPa |

Note: These are estimated values based on data for aromatic polyesters derived from other bis-phenolic acids.

Polyamides (Aramids)

Reacting this compound (or its diacyl chloride derivative) with aromatic diamines can produce fully aromatic polyamides (aramids). These polymers are renowned for their exceptional thermal stability and mechanical properties.

-

Preparation of Monomer Solutions:

-

Aqueous Phase: An aqueous solution of an aromatic diamine (e.g., p-phenylenediamine) is prepared, typically with an inorganic base such as sodium hydroxide to neutralize the HCl byproduct.

-

Organic Phase: A solution of 5,5'-Methylenedisalicylic diacyl chloride (prepared by reacting the diacid with thionyl chloride) is made in an immiscible organic solvent like dichloromethane or chloroform.

-

-

Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. The polyamide film forms at the interface of the two layers. Alternatively, the two solutions can be combined in a blender and vigorously stirred for a short period (e.g., 5-10 minutes) to induce polymerization.

-

Polymer Isolation and Purification: The resulting polyamide is collected by filtration, washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers. The polymer is then dried in a vacuum oven.

Caption: Workflow for interfacial polymerization of polyamides.

Expected Properties of Polyamides from this compound (Analogous Systems):

| Property | Expected Range |

| Decomposition Temperature | > 400 °C |

| Glass Transition Temperature (Tg) | > 250 °C |

| Tensile Strength | 100 - 200 MPa |

| Young's Modulus | 5 - 10 GPa |

Note: These are estimated values based on data for aramids derived from other aromatic dicarboxylic acids.

Polyanhydrides

The synthesis of polyanhydrides from dicarboxylic acids is a well-established method, often employed for creating biodegradable polymers for drug delivery applications. This compound can be used to synthesize polyanhydrides that would degrade to release the parent molecule, which has potential therapeutic applications.

-

Monomer Activation: this compound is refluxed in an excess of a dehydrating agent such as acetic anhydride for 2-3 hours to form the diacetylated monomer. The excess acetic anhydride is then removed under vacuum.

-

Polymerization: The resulting prepolymer is heated to a high temperature (typically 180-220°C) under high vacuum (<1 mmHg) with constant stirring. The polymerization is allowed to proceed for 2-4 hours, during which the viscosity of the melt increases significantly.

-

Polymer Isolation: The reaction is cooled under a nitrogen atmosphere, and the resulting solid polyanhydride is isolated. The polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether).

Caption: Workflow for melt condensation of a polyanhydride.

Potential as a Crosslinking Agent and in Epoxy Resins

The phenolic hydroxyl groups and the methylene bridge in this compound suggest its potential use as a crosslinking agent or a component in thermosetting resins.

Crosslinking Agent

This compound could potentially act as a crosslinking agent for polymers containing functional groups that can react with its carboxylic acid or hydroxyl groups. For instance, it could be used to crosslink polymers with epoxide or isocyanate functionalities. The rigid aromatic structure would likely impart increased thermal stability and stiffness to the crosslinked material. The crosslinking mechanism would depend on the specific polymer system and curing conditions.

Epoxy Resins

Bis-phenolic compounds are commonly used as curing agents or modifiers for epoxy resins. This compound could function as a hardener for epoxy resins, with its hydroxyl groups reacting with the epoxide rings. The resulting cured epoxy would be expected to have a high glass transition temperature and good thermal stability. The carboxylic acid groups might require protection or could participate in secondary reactions, influencing the final network structure and properties.

Bioactive and Chelating Polymer Applications

Given its derivation from salicylic acid, polymers incorporating this compound could possess inherent bioactive properties. Upon degradation, these polymers would release salicylic acid, which is known for its anti-inflammatory and analgesic effects. This makes them attractive candidates for biomedical applications such as drug delivery systems, implant coatings, and tissue engineering scaffolds.[3][4]

The salicylic acid moieties also provide potential metal-chelating sites. Polymers containing these units could be investigated for applications in areas such as heavy metal removal from water or as components in sensors.

Conclusion

This compound is a promising but underexplored monomer for high-performance and functional polymers. Its rigid aromatic structure, coupled with the presence of multiple reactive functional groups, offers a versatile platform for the synthesis of polyesters, polyamides, and polyanhydrides with potentially excellent thermal and mechanical properties. Furthermore, its derivation from salicylic acid opens avenues for the development of novel bioactive and chelating polymers. While more direct experimental research is needed to fully elucidate the properties and performance of polymers derived from this unique monomer, the foundational principles of polymer chemistry and data from analogous systems strongly suggest a fertile ground for future innovation. This guide serves as a starting point for researchers and professionals to explore the exciting potential of this compound in the ever-evolving field of polymer science.

References

- 1. Incorporation of salicylic acid derivatives to hydrophilic copolymer systems with biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradable Polymers and Nanoparticles Built from Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of 5,5'-Methylenedisalicylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA) is a unique chemical entity characterized by two salicylic acid molecules linked by a methylene bridge.[1] This structure provides a versatile scaffold for chemical modification, leading to a diverse range of derivatives.[2] MDSA and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, as well as their ability to function as specific enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of MDSA and its derivatives, supported by experimental protocols and quantitative data to aid in further research and development.

Synthesis of this compound and Its Derivatives

This compound is typically prepared from salicylic acid and formaldehyde in the presence of sulfuric acid.[1] The core MDSA molecule, with its phenolic and carboxylic acid functional groups, serves as a versatile starting point for the synthesis of a wide array of derivatives. Various established chemical reactions are employed to modify these groups, including:

-

Amide Coupling: Converting the carboxylic acid groups into amides.

-

Ester Hydrolysis and Formation: Modifying the carboxylic acid groups to esters.

-

Phosphorylation, Sulfonation, and Acetylation: Altering the phenolic hydroxyl groups.

These reactions allow for the creation of both symmetrical and asymmetrical derivatives, enabling a systematic exploration of structure-activity relationships.[3]

Biological Activities and Mechanisms of Action

The diverse biological activities of MDSA and its derivatives stem from their chemical structure. The following sections detail their key therapeutic potentials.

Antimicrobial Activity

MDSA and its derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action: The antimicrobial effects are multifaceted. One key mechanism is the inhibition of essential microbial enzymes. For instance, derivatives of MDSA have been designed as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis, a crucial enzyme for the bacterium's survival.[3] In Staphylococcus aureus, MDSA has been shown to inhibit the Ser/Thr phosphatase Stp1, which leads to the enhanced phosphorylation of global virulence regulators SarA and MgrA, thereby reducing the bacterium's pathogenicity.[4] The antimicrobial action can also be attributed to the penetration of lipid membranes and the chelation of metal binding sites in microbial enzymes, leading to their inactivation and hindering protein formation necessary for growth.[5]

Spectrum of Activity: Studies have confirmed the efficacy of MDSA against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] A particularly strong inhibitory effect has been noted against Candida albicans.[5]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | Organism | IC50 Value (µM) |

| This compound (MDSA) | Stp1 | Staphylococcus aureus | 9.68 ± 0.52 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: A stock solution of the test compound (MDSA or its derivative) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (microorganism in broth without the compound) and negative control wells (broth only) are also included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anti-inflammatory Activity

Salicylate derivatives are well-known for their anti-inflammatory properties, and MDSA derivatives are no exception.[7]

Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9] This is often achieved by interfering with signaling cascades like the NF-κB pathway.[10] Additionally, these derivatives can suppress the production of other inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS), and down-regulate the expression of enzymes like cyclooxygenase-2 (COX-2).[8][9]

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Concentration (µg/mL) | Inhibition of NO Accumulation (%) |

| Methyl Salicylate Glycoside (J12122) | 3.0 | 56.20 |

| Methyl Salicylate Glycoside (J12123) | 3.0 | 51.72 |

Data from a study on related salicylate derivatives, demonstrating the anti-inflammatory potential of this class of compounds.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Measurement of NO in Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. A control group without LPS stimulation is also maintained.

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 100 µL of supernatant from each well is transferred to a new 96-well plate.

-

Griess Reagent Addition: 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well, and the plate is incubated at room temperature for 10-15 minutes.

-

Absorbance Reading: The formation of a purple azo dye is measured spectrophotometrically at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathway: NF-κB Activation

Caption: NF-κB signaling pathway and point of inhibition by 5-ASA derivatives.[10]

Antioxidant Activity

Phenolic compounds are known for their potent antioxidant properties, and derivatives of salicylic acid are effective radical scavengers.[7][11][12]

Mechanism of Action: The antioxidant capacity of these compounds stems from their ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][13] This neutralization process is often accompanied by a distinct color change, which can be measured spectrophotometrically to quantify the antioxidant activity.[14] The efficiency of this radical scavenging is influenced by the chemical structure, with substitutions on the phenolic ring playing a crucial role. For example, an amine group para to the hydroxyl group, as in 5-aminosalicylate, can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity compared to salicylic acid alone.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[11]

-

Test Samples: Prepare a stock solution of the MDSA derivative in a suitable solvent (e.g., methanol, ethanol) and create a series of dilutions.

-

Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well plate.

-

Add 180 µL of the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[11][14]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.[15]

-

Workflow: Assessment of Antioxidant Activity

Caption: General workflow for assessing the antioxidant activity of phenolic compounds.[11]

Anticancer Activity

Derivatives of salicylic acid and related phenolic compounds have shown promise as anticancer agents.

Mechanism of Action: The anticancer potential of these compounds is evaluated through cytotoxicity assays, which measure their ability to inhibit cell growth or induce cell death in cancer cell lines.[16] While specific mechanisms for MDSA derivatives are still under investigation, related compounds like salicylaldehyde benzoylhydrazones have demonstrated potent and selective activity against leukemia cell lines.[17] The introduction of certain functional groups, such as halogens, into similar molecular scaffolds has been shown to significantly enhance anticancer activity.[18] The cytotoxic effects can manifest as the induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of key cellular functions.[18][19]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[16]

Workflow: General Cytotoxicity Assay

Caption: A typical workflow for performing a cell-based cytotoxicity assay.[16]

Enzyme Inhibition

Beyond antimicrobial targets, MDSA and its derivatives have been explored as inhibitors of other classes of enzymes, highlighting their potential for targeted therapeutic intervention.

Mechanism of Action: Enzyme inhibition occurs when a molecule binds to an enzyme and decreases its activity. Inhibitors can act in several ways:

-

Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding.

-

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the reaction from completing.[21]

MDSA has been identified as a potent inhibitor of the Stp1 phosphatase in S. aureus with an IC50 of 9.68 µM.[4] Additionally, salicylate-based structures are being investigated as fragments for designing inhibitors against metalloenzymes.[22]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the inhibitor (test compound), and the appropriate reaction buffer.

-

Reaction Mixture: In a microplate well or cuvette, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry). The initial velocity (V0) is measured.

-

Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Analyze the data using Michaelis-Menten or Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki) or the IC50 value.[21][23]

Diagram: Types of Enzyme Inhibition

Caption: Schematic representation of competitive, noncompetitive, and uncompetitive enzyme inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their efficacy as antimicrobial, anti-inflammatory, antioxidant, and potential anticancer agents, coupled with their ability to specifically inhibit key enzymes, makes them attractive candidates for drug discovery and development. The synthetic tractability of the MDSA scaffold allows for extensive chemical modification, paving the way for the optimization of potency and selectivity. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of these versatile molecules.

References

- 1. This compound [drugfuture.com]

- 2. This compound (122-25-8) at Nordmann - nordmann.global [nordmann.global]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylenedisalicylic Acid as a Biocorrosion Inhibitor for Aluminum in Concentrated Sodium Chloride Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An anti-inflammatory mechanism of taurine conjugated 5-aminosalicylic acid against experimental colitis: taurine chloramine potentiates inhibitory effect of 5-aminosalicylic acid on IL-1beta-mediated NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. opentrons.com [opentrons.com]

- 17. ddg-pharmfac.net [ddg-pharmfac.net]

- 18. mdpi.com [mdpi.com]

- 19. omicsonline.org [omicsonline.org]

- 20. benchchem.com [benchchem.com]

- 21. Khan Academy [khanacademy.org]

- 22. escholarship.org [escholarship.org]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 5,5'-Methylenedisalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenedisalicylic acid (MDSA) is a polyfunctional aromatic organic compound with a rich history of synthesis and a growing significance in medicinal chemistry. Its unique structure, featuring two salicylic acid moieties linked by a methylene bridge, underpins its utility as a versatile building block in the synthesis of more complex molecules and as a bioactive agent in its own right. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and a key signaling pathway modulated by MDSA.

Discovery and History of Synthesis

The first documented synthesis of this compound was reported in the early 20th century by Clemmensen and Heitman in 1911.[1] Their pioneering work, published in the Journal of the American Chemical Society, described the acid-catalyzed condensation of salicylic acid with formaldehyde. This electrophilic aromatic substitution reaction laid the foundation for subsequent synthetic explorations and improvements.

The classical synthesis involves the reaction of two equivalents of salicylic acid with one equivalent of formaldehyde in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via an electrophilic attack of the protonated formaldehyde on the electron-rich aromatic rings of salicylic acid, predominantly at the para position to the hydroxyl group, leading to the formation of the methylene bridge.

Modern Synthetic Approaches

While the foundational synthesis route remains relevant, contemporary methods have focused on improving yield, purity, and environmental sustainability. A notable advancement is the use of p-toluenesulfonic acid (p-TSA) as a catalyst in an aqueous medium. This approach mitigates the hazards associated with the use of concentrated sulfuric acid and simplifies the work-up procedure.

A patented method details the reaction of salicylic acid and paraformaldehyde in water with p-TSA as the catalyst.[2] This process offers a more environmentally friendly alternative to the traditional method.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Clemmensen & Heitman (1911) | p-Toluenesulfonic Acid Method |

| Reactants | Salicylic acid, Formaldehyde | Salicylic acid, Paraformaldehyde |

| Catalyst | Sulfuric acid | p-Toluenesulfonic acid |

| Solvent | Not specified in readily available abstracts | Water |

| Temperature | Not specified in readily available abstracts | 95-100 °C |

| Reaction Time | Not specified in readily available abstracts | 8 - 20 hours |

| Yield | Not specified in readily available abstracts | ~96% |

| Purity | Not specified in readily available abstracts | 99.04% |

Experimental Protocols

General Historical Synthesis (Based on Clemmensen & Heitman, 1911)

-

Dissolving salicylic acid in a suitable solvent.

-

Slowly adding formaldehyde to the solution.

-

Carefully adding concentrated sulfuric acid as a catalyst.

-

Heating the reaction mixture for a specified period.

-

Cooling the mixture and isolating the crude this compound by filtration.

-

Purifying the product, likely through recrystallization.

p-Toluenesulfonic Acid Catalyzed Synthesis

This method is based on a Korean patent and offers a more controlled and environmentally benign procedure.[2]

Materials:

-

Salicylic acid: 270 g

-

Paraformaldehyde: 41.09 g

-

p-Toluenesulfonic acid: (Amount not specified in the English abstract, but catalytic)

-

Water: 354.6 g

-

Sodium naphthalenesulfonate: 1.35 g (as a surfactant)

Procedure:

-

To a reaction vessel, add 354.6 g of water, 270 g of salicylic acid, 112 g of sulfuric acid (in a comparative example), 41.09 g of paraformaldehyde, and 1.35 g of sodium naphthalenesulfonate. For the p-TSA method, sulfuric acid is replaced with a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to 100 °C with stirring under a nitrogen atmosphere.

-

Maintain the reaction at this temperature for 8 hours.

-

After the reaction is complete, cool the mixture.

-

Isolate the precipitated solid by filtration.

-

Wash the solid with 270 mL of water.

-

Dry the product in an oven at 50 °C for 14 hours to yield 284.1 g of this compound.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of Stp1 Phosphatase in Staphylococcus aureus

This compound has been identified as an inhibitor of the Ser/Thr phosphatase Stp1 in Staphylococcus aureus. Stp1, along with the kinase Stk1, plays a crucial role in regulating the phosphorylation state of the global transcriptional regulators SarA and MgrA.[3][4][5] The phosphorylation of these regulators modulates their DNA-binding affinity, thereby controlling the expression of virulence factors and genes involved in antibiotic resistance.[3][4][5][6] By inhibiting Stp1, MDSA increases the phosphorylation level of SarA and MgrA, which can lead to a reduction in bacterial virulence.

Caption: MDSA inhibits Stp1, leading to increased SarA/MgrA phosphorylation and altered virulence.

Experimental Workflow: p-TSA Catalyzed Synthesis

The following diagram illustrates the key steps in the synthesis of this compound using the p-toluenesulfonic acid catalyzed method.

Caption: Workflow for the synthesis of this compound via the p-TSA method.

Conclusion

This compound remains a compound of significant interest, from its historical synthesis to its modern applications in medicinal chemistry. The evolution of its synthesis reflects broader trends in chemical manufacturing towards safer and more sustainable practices. Furthermore, its role as an inhibitor of key bacterial signaling pathways highlights its potential as a lead compound for the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this versatile molecule.

References

- 1. This compound [drugfuture.com]

- 2. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]

- 3. Protein cysteine phosphorylation of SarA/MgrA family transcriptional regulators mediates bacterial virulence and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermogravimetric Analysis of 5,5'-Methylenedisalicylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5'-Methylenedisalicylic acid is an organic compound utilized as an intermediate in the synthesis of various pharmaceutical compounds and other complex molecules.[1] A thorough understanding of its thermal stability is crucial for defining safe handling and storage conditions, predicting its behavior during manufacturing processes involving heat, and ensuring the stability of active pharmaceutical ingredients derived from it. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[2]

This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound. While specific, peer-reviewed TGA studies on this particular molecule are not extensively available in the public literature, this document outlines a projected thermal decomposition profile based on its chemical structure and the known behavior of related aromatic carboxylic acids. Furthermore, it presents a detailed, standardized experimental protocol for conducting such an analysis to ensure reproducible and reliable results.

Physicochemical Properties of this compound

A foundational understanding of the material's basic properties is essential before thermal analysis. Key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 122-25-8 | [3][4] |

| Molecular Formula | C₁₅H₁₂O₆ | [3][4][5] |

| Molecular Weight | 288.25 g/mol | [3][4][5] |

| Appearance | Cream-colored powder | [4] |

| Melting Point | 235-242 °C | [4][5] |

| Decomposition | Begins at ~180°C with CO₂ evolution; decomposes at 238°C. | [3] |

Projected Thermal Decomposition Profile

The thermal degradation of this compound is anticipated to occur in distinct stages, primarily driven by the decarboxylation of its two salicylic acid moieties, followed by the fragmentation of the remaining aromatic structure at higher temperatures.

-

Initial Stage - Decarboxylation: The primary and most predictable thermal event is the loss of two carboxyl groups (-COOH) in the form of carbon dioxide (CO₂). This is consistent with literature indicating that the compound begins to release CO₂ at 180°C and decomposes at 238°C.[3] The thermal decomposition of aromatic carboxylic acids frequently proceeds via a decarboxylation pathway.[6][7][8] This initial step would result in a significant mass loss corresponding to two molecules of CO₂.

-

Second Stage - Fragmentation: Following decarboxylation, the remaining intermediate, 4,4'-dihydroxydiphenylmethane, would undergo further decomposition at elevated temperatures. This process involves the cleavage of the methylene bridge and the breakdown of the phenolic rings, leading to the evolution of smaller volatile fragments and the eventual formation of a carbonaceous residue.

Projected Quantitative Thermogravimetric Data

The following table outlines the projected quantitative data for the thermal decomposition of this compound in an inert atmosphere.

Note: This data is projected based on stoichiometric calculations and the known decomposition behavior of similar compounds. Actual experimental values may vary.

| Decomposition Step | Projected Temperature Range (°C) | Theoretical Weight Loss (%) | Postulated Evolved Species |

| 1. Decarboxylation | 180 - 280 | 30.54% | Carbon Dioxide (CO₂) |

| 2. Fragmentation | > 300 | Variable | Phenolic fragments, water, carbon monoxide |